molecular formula C11H18N2 B6254554 [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine CAS No. 105469-04-3

[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine

Cat. No. B6254554
CAS RN: 105469-04-3
M. Wt: 178.3
InChI Key:
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Description

[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is a type of amine, which is an organic compound that resembles ammonia where one or more hydrogen atoms are replaced by organic substituents . The specific compound you’re asking about is a variant of dimethylamine, with a phenylpropan-2-yl group attached .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines. For instance, the Mannich reaction is an aminoalkylation reaction involving the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia or a primary or secondary amine . Another method involves the addition of secondary amines to form enamines .


Molecular Structure Analysis

Amines, including [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine, have a nitrogen atom that can bond up to three hydrogens. In an amine, one or more of the hydrogen atoms in ammonia has been replaced by a hydrocarbon group .


Chemical Reactions Analysis

Amines, such as [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine, can react with acids to produce ammonium ions . They can also undergo electrophilic substitution at nitrogen .


Physical And Chemical Properties Analysis

Amines have unique physical properties such as solubility and boiling points . They can be primary, secondary, or tertiary, depending on the number of carbon-containing groups attached to them .

Mechanism of Action

The mechanism of action for amines involves the lone pair of electrons on the nitrogen atom. This lone pair can act as a nucleophile, allowing the amine to react with various electrophiles .

Safety and Hazards

Safety data sheets for similar compounds, such as dimethylamine, indicate that they can be highly flammable and cause severe skin burns and eye damage . They may also cause respiratory irritation and can be harmful if swallowed or inhaled .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine involves the reaction of (S)-2-amino-3-phenylpropanoic acid with dimethylamine.", "Starting Materials": [ "(S)-2-amino-3-phenylpropanoic acid", "Dimethylamine" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of (S)-2-amino-3-phenylpropanoic acid using a suitable protecting group such as tert-butyloxycarbonyl (BOC) or methyl (Me) group.", "Step 2: Reaction of the protected (S)-2-amino-3-phenylpropanoic acid with dimethylamine in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the desired product [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine.", "Step 3: Deprotection of the protecting group using a suitable reagent such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to obtain the final product." ] }

CAS RN

105469-04-3

Product Name

[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine

Molecular Formula

C11H18N2

Molecular Weight

178.3

Purity

95

Origin of Product

United States

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